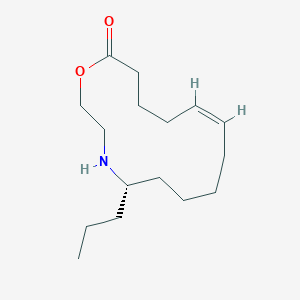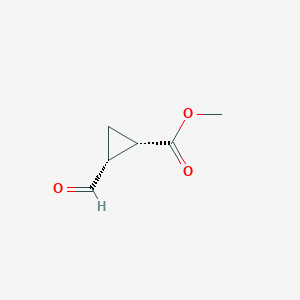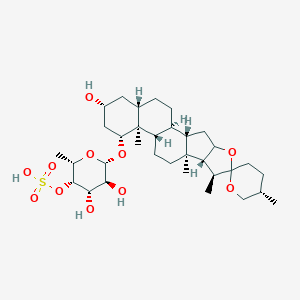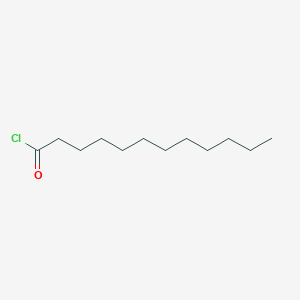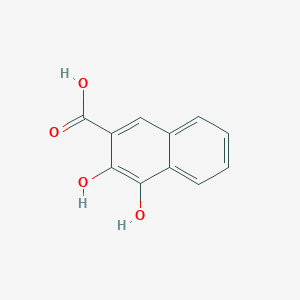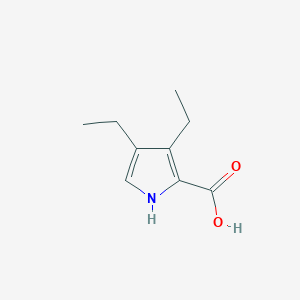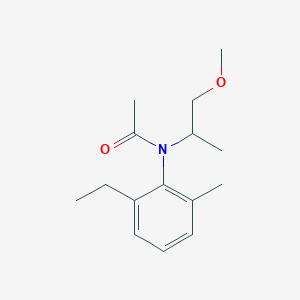![molecular formula C7H13NO3 B139264 1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone CAS No. 156720-61-5](/img/structure/B139264.png)
1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone, commonly known as BHA, is a chemical compound that has been widely used in scientific research. BHA is a small molecule that belongs to the class of azetidinones. It has been extensively studied due to its unique chemical structure and various biological activities.
Mechanism Of Action
The mechanism of action of BHA is not fully understood. However, it is believed that BHA exerts its biological effects by modulating various signaling pathways in the body. BHA has been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. BHA has also been shown to activate certain transcription factors, which are involved in regulating gene expression.
Biochemical And Physiological Effects
BHA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BHA has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BHA has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
BHA has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and can be easily modified to create analogs with different biological activities. BHA is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using BHA in lab experiments. BHA has poor solubility in water, which can limit its use in certain assays. Additionally, BHA has been shown to have some toxicity at high concentrations, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for research on BHA. One area of interest is the development of BHA analogs with improved biological activities. Another area of interest is the investigation of the mechanism of action of BHA and its potential targets in the body. Additionally, further research is needed to determine the safety and efficacy of BHA in human clinical trials.
Conclusion
In conclusion, BHA is a small molecule with various biological activities that has been extensively studied for its potential therapeutic applications. The synthesis of BHA is a relatively simple and cost-effective process, making it a popular compound for scientific research. BHA has been shown to have anti-inflammatory, antioxidant, and antitumor properties, and has been studied as a potential treatment for various diseases. While there are limitations to using BHA in lab experiments, there are also several future directions for research on this compound.
Synthesis Methods
BHA can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the reaction of 2,4-dimethyl-1,3-dioxolane with sodium hydride to form a carbanion intermediate. This intermediate is then reacted with ethyl chloroacetate to form the desired product, which is then hydrolyzed to form BHA. The synthesis of BHA is a relatively simple and cost-effective process, making it a popular compound for scientific research.
Scientific Research Applications
BHA has been extensively studied for its various biological activities. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. BHA has been used in numerous scientific studies to investigate its potential therapeutic applications. It has been studied as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
CAS RN |
156720-61-5 |
|---|---|
Product Name |
1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone |
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-[(2S,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3/t6-,7-/m0/s1 |
InChI Key |
MWACGOZASVGQOK-BQBZGAKWSA-N |
Isomeric SMILES |
CC(=O)N1[C@@H](C[C@H]1CO)CO |
SMILES |
CC(=O)N1C(CC1CO)CO |
Canonical SMILES |
CC(=O)N1C(CC1CO)CO |
synonyms |
2,4-Azetidinedimethanol, 1-acetyl-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



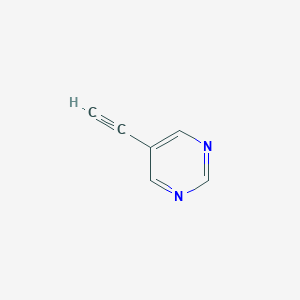
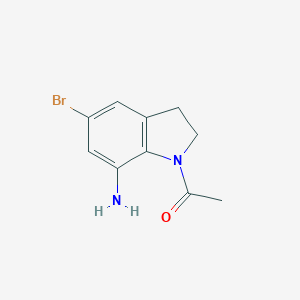
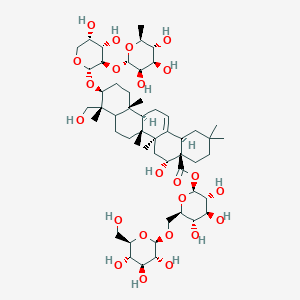
![5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B139190.png)
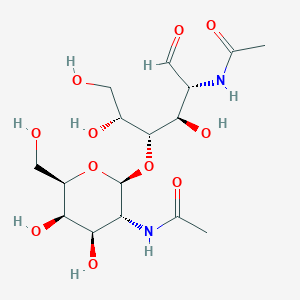
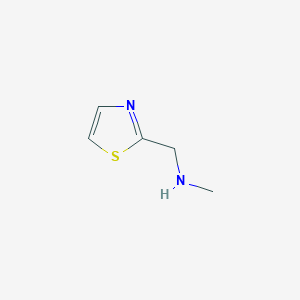
![Pyrazino[2,3-f][4,7]phenanthroline](/img/structure/B139200.png)
